molecular formula C10H18O B1582671 5-Decyn-1-ol CAS No. 68274-97-5

5-Decyn-1-ol

Cat. No.: B1582671
CAS No.: 68274-97-5
M. Wt: 154.25 g/mol
InChI Key: RNTNGQCWAKHVKO-UHFFFAOYSA-N
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Description

5-Decyn-1-ol: is an organic compound with the molecular formula C10H18O . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The structure of this compound consists of a ten-carbon chain with a hydroxyl group (-OH) attached to the first carbon and a triple bond between the fifth and sixth carbons. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Mechanism of Action

Target of Action

It’s known that 5-decyn-1-ol is used in the synthesis of multi-substituted cyclopropanes , which suggests that it may interact with enzymes or other proteins involved in this process.

Mode of Action

Given its use in the synthesis of multi-substituted cyclopropanes , it’s likely that this compound interacts with its targets to facilitate this chemical reaction.

Biochemical Pathways

Considering its role in the synthesis of multi-substituted cyclopropanes , it can be inferred that this compound may influence pathways related to this process.

Result of Action

Given its role in the synthesis of multi-substituted cyclopropanes , it’s likely that this compound contributes to the production of these compounds at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Decyn-1-ol can be synthesized through several methods. One common method involves the isomerization of 2-Decyn-1-ol. The process typically involves the use of lithium and potassium tert-butoxide in the presence of 1,3-diaminopropane. The reaction is carried out under an inert atmosphere, such as argon, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-Decyn-1-al. This process involves the use of a palladium catalyst and hydrogen gas under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 5-Decyn-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-Decyn-1-al or further to 5-Decynoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 5-Decanol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 5-Decyn-1-al, 5-Decynoic acid.

    Reduction: 5-Decanol.

    Substitution: 5-Decyn-1-chloride, 5-Decyn-1-bromide.

Scientific Research Applications

5-Decyn-1-ol is utilized in various scientific research applications, including:

Comparison with Similar Compounds

  • 5-Hexyn-1-ol
  • 4-Pentyn-1-ol
  • 2-Pentyn-1-ol
  • 3-Octyn-1-ol
  • 3-Butyn-1-ol
  • 3-Pentyn-1-ol

Comparison: 5-Decyn-1-ol is unique among these compounds due to its longer carbon chain and the position of the triple bond. This structural difference influences its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. For example, the longer carbon chain in this compound provides more flexibility in synthetic applications compared to shorter-chain alkynols .

Properties

IUPAC Name

dec-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNGQCWAKHVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7071365
Record name 5-Decyn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68274-97-5
Record name 5-Decyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68274-97-5
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Record name 5-Decyn-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decyn-1-ol
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Record name 5-Decyn-1-ol
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Record name 5-decyn-1-ol
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Record name 5-DECYN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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